
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dibromophenyl group, and a 4-oxobutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride under basic conditions.
Introduction of the dibromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the intermediate formed in the previous step.
Formation of the 4-oxobutanoic acid moiety: This can be accomplished through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
化学反应分析
Types of Reactions
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.
科学研究应用
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
相似化合物的比较
Similar Compounds
(S)-4-(tert-Butoxy)-2-(3,5-dichlorophenyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-difluorophenyl)-4-oxobutanoic acid: Similar structure but with fluorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-dimethylphenyl)-4-oxobutanoic acid: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
属性
分子式 |
C14H16Br2O4 |
|---|---|
分子量 |
408.08 g/mol |
IUPAC 名称 |
(2S)-2-(3,5-dibromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16Br2O4/c1-14(2,3)20-12(17)7-11(13(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,18,19)/t11-/m0/s1 |
InChI 键 |
XCOBSZGENAKKCT-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


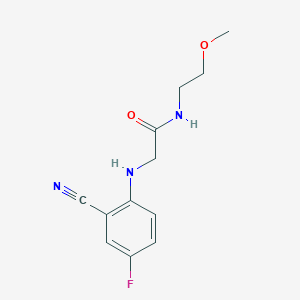
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
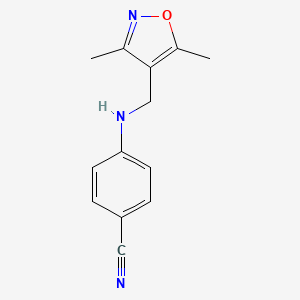
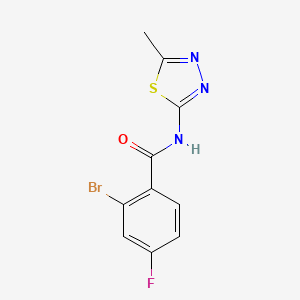


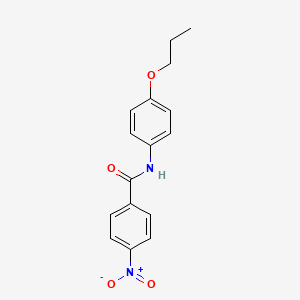
![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)

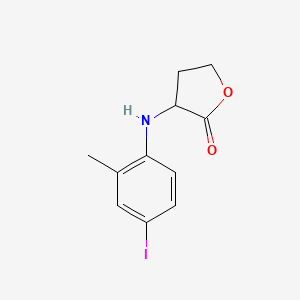


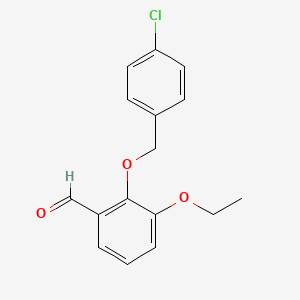
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
